2-(Methylaminomethyl)aniline
Description
Contextualization within Substituted Aniline (B41778) Chemistry
Substituted anilines are a broad class of organic compounds derived from aniline through the replacement of one or more hydrogen atoms on the benzene (B151609) ring or the amino group with other functional groups. wisdomlib.org This substitution significantly influences the molecule's electronic properties, basicity, and reactivity. afit.educhemistrysteps.com For instance, electron-donating groups tend to increase the electron density on the benzene ring, making the arylamine more basic than aniline, while electron-withdrawing groups have the opposite effect. chemistrysteps.com
2-(Methylaminomethyl)aniline is specifically an N-substituted and ortho-substituted aniline derivative. The presence of the methylaminomethyl group at the ortho position to the primary amino group introduces steric and electronic effects that are crucial to its chemical behavior. This particular substitution pattern distinguishes it from other isomers like 3- or 4-(methylaminomethyl)aniline and is key to its utility in the synthesis of specific molecular architectures.
Significance as a Diamine Building Block in Organic Synthesis
The presence of two amine functionalities, one primary and one secondary, makes this compound a valuable diamine building block in organic synthesis. Diamines are crucial in the construction of various nitrogen-containing heterocyclic compounds, polymers, and coordination complexes. The differential reactivity of the primary and secondary amines in this compound can be exploited to achieve selective chemical transformations, allowing for the stepwise construction of complex molecules.
The synthesis of vicinal diamines, where two amino groups are attached to adjacent carbon atoms, is an active area of research, with various methods being developed to control stereochemistry and regioselectivity. organic-chemistry.org While this compound is not a traditional vicinal diamine, its ortho-disubstituted pattern allows it to participate in cyclization reactions to form seven-membered heterocyclic rings, a structural motif found in a number of biologically active compounds.
Overview of Current Academic Research Domains
Current academic research involving this compound is primarily focused on its application as a precursor in the synthesis of novel heterocyclic systems and as a ligand in coordination chemistry. Its ability to form stable complexes with various metal ions is being explored for the development of new catalysts and functional materials. The synthesis of N-methylated anilines, in general, is a significant area of study due to their widespread use in pharmaceuticals and as intermediates in the production of dyes and agrochemicals. researchgate.net Research in this area often focuses on the development of efficient and selective catalytic methods for N-methylation. researchgate.net
The structural framework of this compound makes it an attractive starting material for creating more complex molecules with potential applications in medicinal chemistry and materials science. The ability to further functionalize both the aromatic ring and the amine groups provides a pathway to generate libraries of compounds for screening and development.
| Property | Value |
| Molecular Formula | C8H12N2 |
| Molecular Weight | 136.197 g/mol |
| Boiling Point | 114-118 °C (at 10 Torr) |
| Density | 1.021±0.06 g/cm3 (Predicted) |
| pKa | 9.53±0.10 (Predicted) |
Structure
3D Structure
Properties
IUPAC Name |
2-(methylaminomethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-10-6-7-4-2-3-5-8(7)9/h2-5,10H,6,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNHJWNJISZHGDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=CC=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50473381 | |
| Record name | 2-(methylaminomethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50473381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1904-69-4 | |
| Record name | 2-(methylaminomethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50473381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(methylamino)methyl]aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Reaction Pathways
Alkylation Strategies for 2-(Methylaminomethyl)aniline Derivations
Alkylation strategies are fundamental in the synthesis and derivatization of this compound. These methods can be broadly categorized into the alkylation of aniline (B41778) precursors, catalytic processes, and the use of specific methylating agents.
The synthesis of this compound can be approached through the selective N-alkylation of a suitable aniline precursor, such as 2-aminobenzylamine. The challenge in this approach lies in achieving mono-alkylation and avoiding the formation of the tertiary amine. The increased nucleophilicity of the secondary amine product often leads to over-alkylation.
A selective mono-N-alkylation of 3-amino alcohols has been successfully achieved through chelation with 9-borabicyclononane (B1260311) (9-BBN). This method involves the formation of a stable chelate that protects and activates the amine group for a controlled reaction with an alkyl halide. While not directly applied to 2-aminobenzylamine, this strategy suggests a potential pathway for the selective methylation of the primary amino group on the side chain.
Catalytic N-alkylation of amines with alcohols, often referred to as the "borrowing hydrogen" or "hydrogen autotransfer" method, presents a sustainable and atom-economical route. nih.gov This process typically involves the in-situ oxidation of the alcohol to an aldehyde, which then undergoes condensation with the amine to form an imine, followed by reduction to the alkylated amine. nih.gov
Various transition metal complexes, including those based on manganese, ruthenium, and chromium, have been shown to catalyze the N-alkylation of anilines with alcohols. nih.govresearchgate.netsemanticscholar.org For instance, defined PNP manganese pincer complexes have demonstrated high efficiency and chemoselectivity in the monoalkylation of substituted anilines with a range of alcohols, including methanol (B129727). nih.gov Copper-containing catalysts have also been employed for the N-alkylation of aniline with methanol in the vapor phase.
| Catalyst System | Alcohol | Amine | Temperature (°C) | Yield (%) | Reference |
| Manganese pincer complex | Methanol | Substituted anilines | 80-100 | Good to excellent | nih.gov |
| Ruthenium complexes | Benzyl (B1604629) alcohol | Aniline | 100 | High | researchgate.net |
| Chromium manganese ferrospinels | Methanol | Aniline | 220-260 | High | semanticscholar.org |
| Sn-MFI molecular sieve | Methanol | Aniline | 300-400 | Up to 71% conversion | bohrium.com |
This table presents data for the N-alkylation of aniline, which serves as a model for the potential alkylation of this compound precursors.
Dimethyl sulfate (B86663) is a potent methylating agent for amines. The reaction of an amino group with dimethyl sulfate typically proceeds under basic conditions to neutralize the liberated sulfuric acid. An efficient and practical N-methylation of amino acid derivatives has been reported using dimethyl sulfate in the presence of sodium hydride and a catalytic amount of water. nih.gov This method generates a highly reactive form of sodium hydroxide (B78521) in situ, leading to faster reaction rates. nih.gov The application of this methodology to 2-aminobenzylamine would be expected to yield this compound.
Another approach involves the use of dimethyl carbonate (DMC) as a greener methylating agent. Selective N-monomethylation of anilines with DMC has been achieved over NaY faujasites, demonstrating high selectivity for the mono-N-methyl product. wikipedia.org
| Methylating Agent | Base | Substrate | Key Feature | Reference |
| Dimethyl sulfate | Sodium hydride/water | Amino acid derivatives | In situ generation of highly reactive NaOH | nih.gov |
| Dimethyl carbonate | NaY faujasite | Functionalized anilines | High mono-N-methyl selectivity | wikipedia.org |
This table highlights conditions for N-methylation of related amino compounds, indicating plausible routes for the synthesis of this compound.
Reductive Amination Protocols for Target Synthesis
Reductive amination is a highly effective and widely used method for the formation of amines from carbonyl compounds and other amines. researchgate.net This two-step, often one-pot, process involves the initial formation of an imine or enamine intermediate from the reaction of an aldehyde or ketone with an amine, followed by the reduction of this intermediate to the target amine. beilstein-journals.org
The synthesis of this compound can be efficiently achieved via the reductive amination of 2-aminobenzaldehyde (B1207257) with methylamine (B109427). The reaction proceeds through the formation of an intermediate imine, which is then reduced to the final secondary amine product.
Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (Na(OAc)₃BH). Catalytic hydrogenation over palladium, platinum, or nickel catalysts is also a viable reduction method. researchgate.net The choice of reducing agent and reaction conditions can be optimized to favor the formation of the desired product and minimize side reactions.
| Carbonyl Compound | Amine | Reducing Agent | Potential Product |
| 2-Aminobenzaldehyde | Methylamine | NaBH₄, NaBH₃CN, or H₂/Pd | This compound |
This table illustrates the specific reactants for the synthesis of this compound via reductive amination.
Halogenation Reactions on the Aromatic Ring System
The aromatic ring of aniline and its derivatives is highly activated towards electrophilic substitution reactions, including halogenation. The amino group is a strong ortho-, para-director. Therefore, the direct halogenation of this compound is expected to yield a mixture of halogenated products at the positions ortho and para to the primary amino group.
Direct chlorination of unprotected anilines can be achieved using reagents such as copper(II) chloride. nih.gov For instance, the chlorination of 2-methylaniline with CuCl₂ in an ionic liquid has been shown to produce the para-chlorinated product in high yield. nih.gov Similarly, bromination can be carried out using N-bromosuccinimide (NBS) or other bromine sources. The use of an aniline catalyst in conjunction with N-halosuccinimides has been reported to be a highly reactive and selective method for the halogenation of a wide variety of aromatic compounds. nih.gov
Given the electronic properties of the substituents in this compound, halogenation is anticipated to occur primarily at the 4- and 6-positions of the aromatic ring.
| Aniline Derivative | Halogenating Agent | Catalyst/Solvent | Major Product | Reference |
| 2-Methylaniline | CuCl₂ | Ionic liquid | 4-Chloro-2-methylaniline | nih.gov |
| Aromatic compounds | N-Halosuccinimides | Aniline | Halogenated aromatics | nih.gov |
This table provides examples of halogenation on structurally similar anilines, predicting the likely outcome for this compound.
Oxidative Coupling and Polymerization Techniques for Aniline Derivatives
Aniline and its derivatives can undergo oxidative polymerization to form polyanilines, a class of conducting polymers. The structure and properties of the resulting polymer are highly dependent on the nature and position of the substituents on the aniline monomer.
The oxidative polymerization of 2-aminodiphenylamine, an ortho-substituted aniline, has been studied. nih.gov Theoretical calculations suggest that the main coupling mode is between the primary amino group and the C5 position of the aromatic ring. nih.gov This leads to the formation of branched structures and phenazine (B1670421) units within the polymer chain. nih.gov In contrast, the polymerization of 4-aminodiphenylamine proceeds primarily through a linear N-C10 coupling. nih.gov
Based on these findings, the oxidative polymerization of this compound would be expected to produce a polymer with a complex, likely branched, structure. The presence of the methylaminomethyl group at the ortho position would influence the polymerization pathway and the final properties of the polymer. The yield and molecular weight of polymers derived from ortho-substituted anilines are often lower than those from aniline itself due to steric hindrance.
| Monomer | Polymerization Outcome | Key Structural Feature | Reference |
| 2-Aminodiphenylamine | Non-conducting oligomers | Branching and phenazine units | nih.gov |
| Ortho-alkylanilines | Lower molecular weight polymers | Steric hindrance affects polymerization |
This table summarizes the polymerization behavior of ortho-substituted anilines, offering insights into the potential polymerization of this compound.
Considerations for Synthetic Scalability and Process Optimization
The successful transition of a synthetic route for this compound from laboratory-scale preparation to industrial-scale production necessitates a thorough evaluation of its scalability and the optimization of key process parameters. While specific literature on the large-scale manufacturing of this compound is not extensively detailed, principles derived from the synthesis of analogous aniline derivatives and the industrial execution of relevant reaction types provide a framework for assessing potential challenges and optimization strategies. The primary synthetic routes typically converge on the reduction of an aromatic nitro group or the reductive amination of a carbonyl compound, both of which are well-established industrial processes.
Key Considerations for Scalability:
The selection of a synthetic pathway for large-scale production is a multifactorial decision, weighing economic viability, safety, environmental impact, and process robustness. For this compound, a critical step is often the reduction of a nitro-precursor, such as N-methyl-2-nitrobenzylamine.
Catalytic Hydrogenation: This is the preferred industrial method for the reduction of aromatic nitro compounds due to its high efficiency and atom economy, producing water as the primary byproduct. acs.orggoogle.com The process involves reacting the nitro compound with hydrogen gas under pressure in the presence of a metal catalyst. google.com
Catalyst Selection: Palladium on carbon (Pd/C) and Raney Nickel are common catalysts. Catalyst activity, loading, potential for poisoning, and recyclability are critical economic and environmental considerations.
Reaction Conditions: The reaction is highly exothermic, requiring robust thermal management systems to control temperature and prevent dangerous thermal runaways. High-pressure reactors and specialized infrastructure for handling flammable hydrogen gas are necessary. google.com
Process Safety: Managing the risks associated with hydrogen gas and pyrophoric catalysts (like Raney Ni) is paramount on an industrial scale.
Transfer Hydrogenation: This method offers an alternative that avoids the use of high-pressure hydrogen gas by using other molecules (e.g., glycerol, formic acid, or hydrazine) as hydrogen donors. acs.org While potentially safer in terms of gas handling, it can be less atom-economical and may introduce additional purification challenges. A copper-catalyzed transfer hydrogenation has been shown to be effective for nitroarenes, offering a more environmentally benign option by avoiding precious metals. acs.org
Metal/Acid Reductions: Classic methods using metals like iron or tin in acidic media (Béchamp reduction) are generally avoided in modern large-scale synthesis. acs.org These processes generate significant amounts of metallic waste, require superstoichiometric amounts of reagents, and often involve corrosive acids, complicating both the reaction and the subsequent purification. acs.org
Another viable route involves the reductive amination of a precursor like 2-formylaniline or a related benzaldehyde (B42025) derivative. This process typically involves the condensation of the aldehyde with methylamine to form an intermediate imine, which is then reduced in situ.
Reducing Agents: Sodium borohydride and its derivatives (like sodium triacetoxyborohydride) are common reagents. Their cost, stability, and the stoichiometry required can impact the economic feasibility of the process at scale.
Biocatalysis: The use of imine reductases (IREDs) is an emerging green alternative for reductive amination. manchester.ac.uknih.gov These enzymes can offer high selectivity under mild conditions (room temperature and atmospheric pressure), but enzyme stability, cost, and productivity (space-time yield) are critical factors for industrial implementation. manchester.ac.ukacs.org
Process Optimization Strategies:
To enhance efficiency, safety, and cost-effectiveness, several process optimization strategies can be employed.
Continuous Flow Chemistry: Moving from traditional batch reactors to continuous flow systems offers significant advantages for scalability. researchgate.netresearchgate.net Flow reactors provide superior control over reaction parameters such as temperature and pressure, enhance safety by minimizing the volume of hazardous material at any given time, and can lead to higher yields and purity. researchgate.netmdpi.com This approach is particularly well-suited for highly exothermic reactions like catalytic hydrogenation. researchgate.net
Solvent Selection: The choice of solvent impacts reaction kinetics, product solubility, and downstream processing. Optimization involves selecting solvents that are effective, safe, environmentally friendly, and easily recoverable. For nitro reductions, aqueous media with the aid of surfactants are being explored to improve the green profile of the synthesis. chemistryviews.org
Catalyst and Reagent Optimization: Minimizing catalyst loading without sacrificing reaction efficiency is a key goal. chemistryviews.org For catalytic hydrogenations, optimizing hydrogen pressure and temperature can improve selectivity and reduce the formation of byproducts. In reductive aminations, the equivalents of the amine and reducing agent must be carefully balanced to maximize conversion while minimizing waste.
The following tables summarize the key considerations for scaling up the primary synthetic routes to this compound.
Table 1: Comparison of Nitro Group Reduction Methods for Scalability
| Method | Reagents/Catalysts | Pressure/Temperature | Advantages for Scale-Up | Disadvantages for Scale-Up |
|---|---|---|---|---|
| Catalytic Hydrogenation | H₂ gas, Pd/C, Pt/C, Raney Ni google.com | High Pressure, Elevated Temp. | High atom economy (water byproduct), well-established technology, high throughput. acs.orggoogle.com | Requires specialized high-pressure equipment, safety risks with H₂ and pyrophoric catalysts, thermal management needed for exothermicity. google.com |
| Transfer Hydrogenation | Hydrogen donors (e.g., glycerol, formic acid), Copper or precious metal catalysts acs.org | Atmospheric Pressure, Elevated Temp. | Avoids high-pressure hydrogen gas, potentially safer infrastructure. acs.org | Lower atom economy, may require separation from spent donor, potentially slower reaction rates. |
| Metal/Acid Reduction | Fe, Sn, Zn with HCl or Acetic Acid mdpi.com | Atmospheric Pressure, Elevated Temp. | Inexpensive reagents, technically simple. | Generates large volumes of metallic waste, harsh corrosive conditions, significant purification challenges. acs.org |
Table 2: Key Process Parameters for Optimization in Synthesis
| Parameter | Impact on Scale-Up | Optimization Goals |
|---|---|---|
| Temperature | Affects reaction rate, selectivity, and safety. Exothermic reactions require careful control to prevent runaways. google.com | Maximize reaction rate and selectivity while maintaining a safe thermal profile. Implement efficient cooling systems. |
| Pressure (Hydrogenation) | Influences reaction rate and hydrogen solubility in the reaction medium. | Use the lowest pressure that provides an efficient reaction rate to minimize equipment cost and safety risks. |
| Catalyst Loading | Directly impacts process cost and can affect reaction rate and purification efforts. | Minimize catalyst amount to reduce costs and waste while achieving target conversion in an acceptable timeframe. Focus on catalyst recovery and reuse. |
| Solvent | Impacts solubility of reactants/products, reaction rate, and environmental footprint. Affects downstream purification (extraction, crystallization). | Select a solvent that is low-cost, non-toxic, easily recoverable, and provides good solubility and reaction kinetics. chemistryviews.org |
| Agitation | Crucial for ensuring efficient mass transfer in multiphase systems (gas-liquid-solid in hydrogenation). | Optimize stirrer design and speed to maximize contact between reactants and catalyst without causing catalyst attrition. |
Chemical Reactivity and Mechanistic Investigations
Oxidation Pathways and Derivative Formation (e.g., nitroso, nitro derivatives)
The oxidation of 2-(Methylaminomethyl)aniline can proceed through several pathways, targeting the primary and secondary amine functionalities as well as the aromatic ring. The presence of two amine groups, one aromatic and one aliphatic, presents a complex scenario for selective oxidation.
The secondary amine is susceptible to oxidation to form an N-oxide, N-Benzyl-N-methylaniline N-oxide, which can be a stable, isolable compound. chemsrc.com The reaction of N,N-dimethylaniline with oxidizing agents like benzoyl peroxide has been shown to result in complex kinetics and the formation of various oxidation products, including Würster salts. researchgate.net While direct studies on this compound are scarce, the oxidation of similar N-benzylanilines with reagents like iodine, chlorine, bromine, or t-butyl hypochlorite (B82951) in alkaline methanol (B129727) can lead to the formation of imines (benzylideneanilines). This proceeds through a proposed mechanism involving a rate-determining attack of the hypohalite on both the amine nitrogen and a benzylic proton. rsc.org
The aromatic amino group makes the benzene (B151609) ring highly susceptible to oxidation. The oxidation of anilines can lead to the formation of nitroso and nitro derivatives. For instance, anilines can be oxidized to nitrosoarenes in good yields using hydrogen peroxide (H₂O₂) catalyzed by molybdenum salts like MoO₃/KOH or ammonium (B1175870) molybdate. organic-chemistry.org Further oxidation under these conditions can yield the corresponding nitroarenes. organic-chemistry.org The direct nitrosation of secondary aromatic amines with nitrous acid typically occurs at the nitrogen atom, forming N-nitrosoamines. ncert.nic.in
The formation of nitro derivatives of anilines can also be achieved through direct nitration, although the high reactivity of the aniline (B41778) ring can lead to over-oxidation and the formation of undesired byproducts. commonorganicchemistry.com To control the reaction, the amino group is often protected by acetylation before nitration.
Reduction Reactions of Functional Groups
The reduction of functional groups in derivatives of this compound, particularly nitro derivatives, is a key transformation for synthesizing related compounds like diamines. The reduction of nitroarenes to the corresponding anilines is a well-established process with a variety of reagents and conditions available.
Catalytic hydrogenation using reagents like palladium on carbon (Pd/C) or Raney nickel is a common and effective method for the reduction of both aromatic and aliphatic nitro groups to amines. nih.gov However, the choice of catalyst can be crucial to avoid side reactions, such as the dehalogenation of aromatic halides when using Pd/C. In such cases, Raney nickel is often a preferred alternative. nih.gov
Chemical reduction methods using metals in acidic media, such as iron (Fe) or zinc (Zn) in acetic acid, provide a mild and selective alternative for reducing nitro groups in the presence of other reducible functionalities. nih.gov Tin(II) chloride (SnCl₂) is another mild reagent for this transformation. nih.gov Sodium sulfide (B99878) (Na₂S) can be employed for selective reduction of one nitro group in the presence of others. nih.gov It is important to note that metal hydrides like lithium aluminum hydride (LiAlH₄) are generally not suitable for reducing aromatic nitro compounds to anilines as they tend to form azo compounds. nih.gov
A one-pot reductive N-alkylation of nitroarenes can be achieved using a reducing system like zinc in acetic acid in the presence of a carbonyl compound, providing a green and cost-effective method for synthesizing N-alkylated anilines. libretexts.org
Electrophilic Aromatic Substitution Reactions
The benzene ring of this compound is highly activated towards electrophilic aromatic substitution due to the strong electron-donating nature of the primary amino group. This group directs incoming electrophiles primarily to the ortho and para positions. The methylaminomethyl group at the ortho position will sterically hinder substitution at that site and will also influence the regioselectivity of the reaction on the remaining available positions.
The high reactivity of anilines can sometimes lead to multiple substitutions. For example, the reaction of aniline with bromine water results in the formation of 2,4,6-tribromoaniline. commonorganicchemistry.com To achieve monosubstitution, the activating effect of the amino group is often attenuated by acetylation to form an acetanilide. commonorganicchemistry.com
For this compound, electrophilic substitution is expected to occur at the positions para and ortho to the primary amino group (positions 4 and 6). The presence of the ortho-methylaminomethyl substituent will likely influence the ratio of these products. In the nitration of toluene, where the methyl group is an ortho, para-director, the major products are the ortho and para isomers. libretexts.orgyoutube.com The inductive effect of the alkyl group stabilizes the carbocation intermediate formed during attack at these positions. libretexts.orgyoutube.com A similar stabilizing effect would be expected from the methylaminomethyl group in this compound.
The halogenation of N,N-dialkylaniline N-oxides can provide a route to halogenated anilines with specific regioselectivity. For instance, treatment with thionyl bromide can lead to selective para-bromination, while thionyl chloride can result in ortho-chlorination. quora.com
Nucleophilic Reactivity of Primary and Secondary Amine Functionalities
This compound possesses two nucleophilic centers: the primary aromatic amine and the secondary aliphatic amine. The relative reactivity of these two groups is influenced by electronic and steric factors.
In general, aliphatic amines are stronger bases and more nucleophilic than aromatic amines. youtube.comchemguide.co.uk This is because the lone pair of electrons on the nitrogen atom of an aromatic amine is delocalized into the benzene ring, making it less available for donation to an electrophile. youtube.com In contrast, the lone pair on the nitrogen of an aliphatic amine, like the secondary amine in this compound, is localized and more readily available for nucleophilic attack.
Therefore, in reactions with electrophiles such as alkyl halides or acyl chlorides, the secondary amine of this compound is expected to be more reactive than the primary amine. Acylation, the reaction with acyl chlorides or anhydrides, would lead to the formation of an amide at the more nucleophilic secondary amine. commonorganicchemistry.comrjpbcs.com Similarly, alkylation with alkyl halides would preferentially occur at the secondary amine center. commonorganicchemistry.com
The table below summarizes the expected differences in reactivity between the two amine functionalities.
| Amine Functionality | Type | Basicity | Nucleophilicity | Expected Reactivity with Electrophiles |
| -NH₂ | Primary Aromatic | Weaker | Lower | Less reactive |
| -NH(CH₃) | Secondary Aliphatic | Stronger | Higher | More reactive |
Comparative Reactivity Studies of Diamine Nucleophiles
The presence of two amine groups in this compound allows it to act as a bidentate ligand in coordination chemistry, forming stable chelate complexes with metal ions. The relative orientation of the two amino groups is well-suited for chelation. The study of the coordination and binding ability of similar diamine and amino alcohol compounds with metal ions like copper(II) has shown that the structure of the ligand plays a crucial role in the stability and stoichiometry of the resulting complex. masterorganicchemistry.com For instance, ethylenediamine (B42938) is a well-known strong chelating agent. masterorganicchemistry.com The incorporation of substituents on the nitrogen atoms can further influence the chelating ability by modifying the electron density on the nitrogen centers. masterorganicchemistry.com
When comparing the nucleophilicity of the two amine groups within this compound, the secondary aliphatic amine is expected to be significantly more nucleophilic than the primary aromatic amine. youtube.com This difference in reactivity can be exploited for selective functionalization of the molecule. For example, in reactions involving acylation or alkylation, the secondary amine would be the primary site of attack under kinetic control.
The table below provides a qualitative comparison of the reactivity of this compound with other common diamines.
| Diamine | Structure | Key Features | Expected Relative Nucleophilicity |
| Ethylenediamine | H₂N-CH₂-CH₂-NH₂ | Flexible aliphatic chain, two primary amines | High |
| o-Phenylenediamine | o-C₆H₄(NH₂)₂ | Rigid aromatic backbone, two primary aromatic amines | Lower than ethylenediamine |
| This compound | o-(CH₃NHCH₂)-C₆H₄-NH₂ | Aromatic backbone with one primary aromatic and one secondary aliphatic amine | Intermediate; secondary amine is highly nucleophilic, primary amine is less so |
Coordination Chemistry and Ligand Properties
2-(Methylaminomethyl)aniline as a Bidentate Ligand
This compound functions as a bidentate ligand, meaning it can bind to a central metal ion through two of its donor atoms. In this case, the two donor sites are the nitrogen atoms of the primary aniline (B41778) amine and the secondary methylamine (B109427) group. This chelation results in the formation of a stable five-membered ring structure with the metal ion, a key feature that enhances the stability of the resulting complex. wikipedia.orgyoutube.com The formation of such a chelate ring is thermodynamically more favorable than the coordination of two separate monodentate ligands. libretexts.org
The ability of this compound to act as a bidentate ligand is fundamental to its coordination chemistry, influencing the geometry and stability of the metal complexes it forms. The presence of both a primary aromatic amine and a secondary aliphatic amine group provides distinct electronic and steric properties that modulate its coordination behavior.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes involving this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent and reaction conditions, such as temperature and stoichiometry, can influence the nature of the resulting complex. For instance, the reaction of a metal chloride salt with the ligand in a 1:2 molar ratio in an ethanolic solution is a common method for preparing these complexes. mdpi.comcore.ac.uk
Characterization of the synthesized metal complexes is crucial to determine their structure, composition, and properties. A variety of analytical and spectroscopic techniques are employed for this purpose:
Elemental Analysis: Determines the empirical formula of the complex by quantifying the percentage of carbon, hydrogen, nitrogen, and the metal.
Infrared (IR) Spectroscopy: Provides information about the coordination of the ligand to the metal ion. Shifts in the vibrational frequencies of the N-H and C-N bonds in the IR spectrum of the complex compared to the free ligand indicate the involvement of the nitrogen atoms in coordination.
UV-Visible Spectroscopy: Offers insights into the electronic transitions within the complex, which are related to the geometry and the nature of the metal-ligand bonding.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to elucidate the structure of diamagnetic complexes in solution. Changes in the chemical shifts of the protons and carbons in the ligand upon coordination provide evidence of complex formation.
Influence of Ligand Structure on Coordination Geometry
The structure of the this compound ligand significantly influences the coordination geometry of the resulting metal complexes. The steric bulk and electronic properties of the ligand play a crucial role in determining the arrangement of ligands around the central metal ion. nih.gov
The bite angle of the bidentate ligand, which is the angle between the two donor nitrogen atoms and the metal center (N-M-N), is a critical factor. For this compound, the formation of a five-membered chelate ring generally leads to a relatively constrained bite angle. This can favor certain coordination geometries over others. For example, in octahedral complexes, the relatively small bite angle can cause distortions from ideal octahedral geometry.
The presence of the methyl group on one of the nitrogen atoms introduces steric hindrance that can also affect the coordination geometry. This steric bulk can influence the packing of ligands around the metal ion and may prevent the formation of highly crowded complexes. youtube.com
Stereochemical Aspects of Complex Formation
The formation of metal complexes with this compound can lead to various stereochemical possibilities. When three molecules of this bidentate ligand coordinate to a metal ion to form an octahedral complex, such as [M(this compound)₃]ⁿ⁺, the resulting complex can exist as a mixture of geometric isomers (facial and meridional) and optical isomers (Δ and Λ).
The arrangement of the three bidentate ligands around the metal center determines the geometric isomerism. In the facial (fac) isomer, the three primary amine groups (or the three secondary amine groups) occupy one face of the octahedron. In the meridional (mer) isomer, these groups lie in a plane that bisects the octahedron.
Furthermore, because the ligand is unsymmetrical, the resulting octahedral complexes are chiral and can exist as a pair of enantiomers, designated as Δ (delta) and Λ (lambda). These enantiomers are non-superimposable mirror images of each other. The study of the stereochemistry of these complexes is important for understanding their reactivity and potential applications, for instance, in asymmetric catalysis. The use of techniques like circular dichroism (CD) spectroscopy can help in characterizing the stereoisomers formed. nih.gov
Ligand Field Theory and Electronic Structure of Metal Complexes
Ligand Field Theory (LFT) provides a more advanced description of the bonding and electronic structure of metal complexes compared to Crystal Field Theory, as it incorporates the covalent nature of the metal-ligand bond. purdue.eduwikipedia.org In the context of complexes with this compound, LFT helps to explain the splitting of the metal d-orbitals in the presence of the ligand field created by the two nitrogen donor atoms.
The interaction between the metal d-orbitals and the lone pair orbitals of the nitrogen atoms leads to the formation of bonding and antibonding molecular orbitals. libretexts.orgyoutube.com The five d-orbitals, which are degenerate in the free metal ion, are split into different energy levels in the complex. wikipedia.org For an octahedral complex, these orbitals split into two sets: a lower energy t₂g set and a higher energy e_g set. libretexts.org The energy difference between these sets is known as the ligand field splitting parameter (Δₒ).
The magnitude of Δₒ is influenced by the nature of the ligand. The nitrogen donor atoms of this compound are generally considered to be moderately strong field ligands. The electronic spectrum of a metal complex, obtained from UV-Visible spectroscopy, can be used to experimentally determine the value of Δₒ. This information is crucial for understanding the magnetic properties and color of the complexes.
Factors Affecting Chelation and Stability of Diamine Complexes
The stability of metal complexes formed with diamine ligands like this compound is influenced by several factors, a phenomenon often explained by the chelate effect. The chelate effect refers to the enhanced stability of a complex containing a chelating ligand compared to a similar complex with monodentate ligands. wikipedia.orglibretexts.org
Key factors affecting the stability of diamine complexes include:
Size of the Chelate Ring: The stability of the chelate complex is also dependent on the size of the ring formed. Five- and six-membered rings are generally the most stable due to minimal ring strain. youtube.com this compound forms a stable five-membered chelate ring.
Basicity of the Ligand: More basic ligands tend to form more stable complexes due to stronger electrostatic interactions with the metal ion. youtube.com
Steric Hindrance: Bulky substituents on the ligand can decrease the stability of the complex due to steric repulsion between the ligands. youtube.com The methyl group in this compound introduces some steric bulk that can influence complex stability.
Nature of the Metal Ion: The stability of the complex also depends on the properties of the metal ion, such as its charge, size, and electron configuration.
Lack of Specific Research on Catalytic Applications of this compound
Despite a comprehensive search of scientific literature and databases, there is a notable absence of specific research detailing the catalytic and organometallic applications of the chemical compound this compound. Consequently, it is not possible to provide a detailed, scientifically accurate article based on the requested outline.
While the field of catalysis extensively utilizes aniline and its derivatives as ligands for a wide array of metal complexes, research has predominantly focused on other substituted anilines. Compounds such as 2,6-dimethylaniline, N-methylaniline, and various Schiff bases derived from aniline have been subjects of numerous studies in areas like olefin polymerization, cross-coupling reactions, and other organic transformations. These studies have provided valuable insights into how the electronic and steric properties of aniline-based ligands can be tuned to influence the activity and selectivity of metal catalysts.
However, specific investigations into metal complexes derived from this compound and their subsequent applications in catalysis appear to be unpublished or not widely available. As a result, there is no specific data to populate the requested sections on:
Application of this compound-Derived Metal Complexes in Catalysis: There are no specific examples or detailed studies on the use of these complexes in catalytic processes.
Catalytic Activity in Organic Transformations: Data on the effectiveness of these specific complexes in promoting organic reactions is not available.
Exploration in Polymerization Catalysis: There is no literature on the use of this compound-based catalysts for alpha-olefin or other types of polymerization.
Mechanistic Studies of Catalytic Cycles: Without catalytic applications, no mechanistic studies involving this specific diamine ligand have been reported.
Development of Novel Catalytic Systems: The development of new catalysts based on this compound has not been a focus of published research.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations (e.g., Density Functional Theory)
There are no specific Density Functional Theory (DFT) studies published for 2-(Methylaminomethyl)aniline. Such calculations would be valuable for understanding the molecule's electronic structure, reactivity, and spectroscopic properties. DFT methods, such as B3LYP with various basis sets (e.g., 6-31G**), are commonly used to compute properties like optimized geometry, vibrational frequencies, and electronic energies. mdpi.comsamipubco.com For analogous aniline (B41778) derivatives, DFT has been used to determine optimized structures and investigate electronic indicators. samipubco.comsamipubco.com
Prediction of Molecular Conformations and Electronic Properties
Detailed predictions of the molecular conformations and electronic properties of this compound are not available in the current scientific literature. A thorough computational analysis would involve identifying the most stable conformers by exploring the potential energy surface. Key electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the resulting HOMO-LUMO gap, are crucial for predicting chemical reactivity and kinetic stability. samipubco.com For other substituted anilines and benzylamines, these properties have been calculated to provide insight into their molecular behavior. samipubco.comnih.gov
Computational Studies of Reaction Mechanisms and Transition States
There are no published computational studies detailing the reaction mechanisms and transition states involving this compound. Mechanistic studies, often employing DFT, are essential for understanding how the molecule participates in chemical reactions. Such studies would involve locating transition state structures and calculating activation energies, providing a deeper understanding of reaction pathways, as has been done for the synthesis of derivatives from the related compound 2-aminobenzylamine. beilstein-journals.org
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations have not been reported for this compound. MD simulations are a powerful tool for analyzing the conformational landscape of a molecule over time, providing insights into its flexibility and the accessible conformations in different environments (e.g., in solution). This type of analysis has been applied to other complex organic molecules to understand their dynamic behavior. nih.gov
Ligand-Protein Interaction Modeling via Molecular Docking (focused on chemical binding, not biological outcome)
While molecular docking is a common technique to predict the binding orientation and affinity of a small molecule to a protein target, no such studies have been published specifically for this compound. This type of modeling provides a static view of the chemical interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. For instance, docking studies have been performed on derivatives of benzylamine (B48309) and other related structures to understand their binding to various enzymes. nih.gov
Advanced Spectroscopic and Chromatographic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the structure of a molecule by observing the magnetic properties of atomic nuclei.
Proton (¹H) NMR Spectroscopy
Proton NMR spectroscopy identifies the hydrogen atoms within a molecule. For 2-(Methylaminomethyl)aniline, the ¹H NMR spectrum provides distinct signals for the aromatic protons, the methylene (B1212753) (-CH2-) protons, the methyl (-CH3) protons, and the amine (-NH and -NH2) protons. The chemical shifts (δ) are influenced by the electronic environment of each proton.
A representative ¹H NMR spectrum of a related compound, N-methylaniline, in deuterated chloroform (B151607) (CDCl3) shows signals for the aromatic protons between δ 7.31 and 6.71 ppm, a singlet for the N-H proton at δ 3.57 ppm, and a singlet for the methyl protons at δ 2.91 ppm. rsc.org For this compound, the presence of the aminomethyl group at the ortho position would further influence the chemical shifts of the aromatic protons due to its electronic effects.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Type | Predicted Chemical Shift (δ) in ppm | Multiplicity | Integration |
| Aromatic (C₆H₄) | 6.6 - 7.3 | Multiplet | 4H |
| Methylene (-CH₂-) | ~3.7 | Singlet | 2H |
| Amine (-NH₂) | Broad Singlet | Singlet | 2H |
| Methyl (-CH₃) | ~2.4 | Singlet | 3H |
| Amine (-NH-) | Broad Singlet | Singlet | 1H |
This table is based on typical chemical shift values for similar functional groups and the expected structure of the compound. Actual experimental values may vary based on solvent and other experimental conditions.
Carbon (¹³C) NMR Spectroscopy
Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give a distinct signal.
For comparison, the ¹³C NMR spectrum of N-methylaniline in CDCl₃ exhibits signals for the aromatic carbons at δ 149.45, 129.28, 117.28, and 112.50 ppm, and a signal for the methyl carbon at δ 30.76 ppm. rsc.org In this compound, the carbon atoms of the aminomethyl substituent and the ipso-carbon to which it is attached will have characteristic chemical shifts.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Type | Predicted Chemical Shift (δ) in ppm |
| C (aromatic, attached to -NH₂) | 145 - 150 |
| C (aromatic, attached to -CH₂NHCH₃) | 125 - 130 |
| C-H (aromatic) | 110 - 130 |
| Methylene (-CH₂-) | 50 - 60 |
| Methyl (-CH₃) | 30 - 40 |
This table is based on typical chemical shift values for similar functional groups and the expected structure of the compound. Actual experimental values may vary.
2D NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional NMR techniques are instrumental in assembling the molecular structure by showing correlations between different nuclei.
COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would show correlations between adjacent aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates proton signals with the signals of directly attached carbon atoms. sdsu.edu It is invaluable for definitively assigning which proton is attached to which carbon.
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC shows correlations between protons and carbons that are separated by two or three bonds. sdsu.edu This is crucial for connecting different fragments of the molecule, for instance, showing the correlation between the methylene protons and the aromatic ring carbons.
Vibrational Spectroscopy (e.g., Fourier-Transform Infrared)
Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum provides a characteristic fingerprint of the functional groups present.
For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands. For comparison, the FT-IR spectrum of N-methylaniline shows a peak for N-H stretching at 3411 cm⁻¹. researchgate.net Aniline (B41778) itself shows two characteristic peaks for the -NH₂ group at 3433 cm⁻¹ and 3356 cm⁻¹. researchgate.net
Table 3: Expected FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** |
| N-H (primary amine) | Symmetric & Asymmetric Stretching | 3300 - 3500 |
| N-H (secondary amine) | Stretching | 3300 - 3500 |
| C-H (aromatic) | Stretching | 3000 - 3100 |
| C-H (aliphatic) | Stretching | 2850 - 3000 |
| C=C (aromatic) | Stretching | 1450 - 1600 |
| C-N | Stretching | 1250 - 1350 |
| N-H | Bending | 1550 - 1650 |
This table is based on characteristic infrared absorption frequencies for organic functional groups.
Electronic Spectroscopy (e.g., Ultraviolet-Visible Absorption)
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorption bands in the UV region. The UV-Vis spectrum of aniline in various solvents shows absorption maxima that can be influenced by the solvent environment. researchgate.net Copolymers containing 2-methylaniline have shown absorption peaks around 305-315 nm and 590-612 nm. rroij.com
Mass Spectrometry Techniques (e.g., LC-MS, EI-MS)
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound.
LC-MS (Liquid Chromatography-Mass Spectrometry) : This technique separates components of a mixture by liquid chromatography before they are introduced into the mass spectrometer. nih.gov It is particularly useful for the analysis of non-volatile and thermally labile compounds like aromatic amines. nih.gov
EI-MS (Electron Ionization Mass Spectrometry) : In this technique, the sample is bombarded with a beam of high-energy electrons, causing ionization and fragmentation. The resulting fragmentation pattern can be used to deduce the structure of the molecule. For this compound (molecular weight 136.19 g/mol ), the molecular ion peak [M]⁺ would be expected at m/z 136. chemsynthesis.com A common fragmentation pathway would involve the loss of a methyl group or cleavage of the bond between the methylene group and the aromatic ring.
High-Performance Liquid Chromatography (HPLC) for Purity and Separation
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally sensitive organic compounds. In the context of this compound, reversed-phase HPLC (RP-HPLC) is particularly effective for determining purity and separating it from potential impurities, such as starting materials from its synthesis or degradation products.
In a typical RP-HPLC setup, a non-polar stationary phase (like C8 or C18) is used with a polar mobile phase. The separation mechanism is based on the differential partitioning of the analyte and impurities between the two phases. For aniline derivatives, a mobile phase consisting of an organic modifier (like methanol (B129727) or acetonitrile) and an aqueous buffer is common, allowing for the fine-tuning of retention times and resolution. rsc.org A study focused on aniline and N-methylaniline utilized an acetonitrile-water mobile phase, which effectively separated the closely related compounds. nih.gov Detection is often achieved using a photodiode array (PDA) or UV detector, set at a wavelength where the aniline chromophore exhibits strong absorbance. rsc.orgnih.gov The purity of a this compound sample is determined by integrating the area of its corresponding peak and comparing it to the total area of all peaks in the chromatogram.
A developed method for determining impurities in local anesthetic preparations, which are aniline derivatives, employed HPLC with amperometric detection, demonstrating high sensitivity for trace-level analysis. nih.gov This highlights the adaptability of HPLC methods for various analytical challenges.
Table 1: Illustrative HPLC Parameters for Analysis of this compound
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 10 mM Acetate Buffer (pH 5.0) (60:40, v/v) rsc.org |
| Flow Rate | 1.0 mL/min rsc.org |
| Column Temperature | Ambient or controlled (e.g., 25-40 °C) |
| Detector | Photodiode Array (PDA) or UV-Vis |
| Detection Wavelength | ~254 nm or ~270 nm rsc.orgresearchgate.net |
| Injection Volume | 10 µL |
This table presents a hypothetical but representative set of conditions based on methods for similar aniline compounds.
Gas Chromatography (GC) with Selective Detection
Gas Chromatography (GC) is a premier technique for separating and analyzing volatile and semi-volatile compounds. Given the nature of this compound, GC is an excellent method for its quantification and identification, especially when coupled with a selective detector. Selective detectors offer enhanced sensitivity and specificity for target analytes, minimizing interference from the sample matrix.
A highly suitable selective detector for aniline derivatives is the Nitrogen-Phosphorus Detector (NPD) . The NPD is exceptionally sensitive to compounds containing nitrogen or phosphorus, making it ideal for analyzing this compound while discriminating against hydrocarbon-rich matrix components. epa.govdtic.mil EPA Method 8131, for instance, outlines the use of GC-NPD for determining aniline derivatives in environmental samples. epa.gov
Another powerful and highly selective detection method is Mass Spectrometry (MS) . When coupled with GC, a GC-MS system acts as a "mass-selective detector." It separates compounds based on their retention time and then fragments them into characteristic ions. dtic.mil The resulting mass spectrum serves as a chemical fingerprint, allowing for unambiguous identification by comparing it to spectral libraries. For quantitative analysis, selected ion monitoring (SIM) mode can be used, where the instrument only monitors specific mass-to-charge ratio (m/z) ions characteristic of the target analyte, providing excellent sensitivity and selectivity. mdpi.comresearchgate.netgoogle.com A study on aniline in soil used quantitative ions (m/z 93) and qualifier ions (m/z 65, 66) for definitive analysis. mdpi.com
Table 2: Representative GC Parameters for Analysis of this compound
| Parameter | GC-NPD Conditions | GC-MS Conditions |
| Column | Fused silica (B1680970) capillary (e.g., SE-54, 30 m x 0.25 mm) epa.gov | DB-1MS or equivalent (30 m x 0.25 mm) google.com |
| Injector Temperature | 250 °C | 250 °C |
| Carrier Gas | Helium | Helium |
| Oven Program | 60 °C (hold 2 min), ramp to 280 °C at 10 °C/min | 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min mdpi.com |
| Detector | Nitrogen-Phosphorus Detector (NPD) | Mass Spectrometer |
| Detector Temperature | 300 °C | (Transfer line at 280 °C) |
| MS Mode | N/A | Full Scan (for identification) or SIM (for quantification) |
| Monitored Ions (SIM) | N/A | e.g., Molecular ion and key fragment ions of C8H12N2 |
This table provides typical starting conditions based on established methods for aniline compounds. epa.govmdpi.comgoogle.com
Solid-State Structural Analysis via X-ray Crystallography
While chromatographic techniques confirm purity and identity, single-crystal X-ray crystallography provides the definitive, unambiguous three-dimensional molecular structure of a compound in its solid state. This technique is the gold standard for elucidating bond lengths, bond angles, and the precise spatial arrangement of atoms within the crystal lattice.
The process involves growing a high-quality single crystal of this compound, which can be a challenging step. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a focused beam of X-rays. The crystal diffracts the X-rays into a unique pattern of reflections, which are collected by a detector. The intensities and positions of these reflections are used to calculate an electron density map of the molecule, from which the atomic positions are determined.
While a specific crystal structure for this compound is not publicly available in crystallographic databases as of this writing, data for the closely related compound 2-(Aminomethyl)aniline (CCDC Number: 140591) has been reported, confirming the feasibility of such analysis for this class of compounds. nih.gov A crystallographic study would reveal critical structural information for this compound, including:
The conformation of the methylaminomethyl side chain relative to the aniline ring.
The planarity of the benzene (B151609) ring and the geometry of the amino substituents.
Intermolecular interactions, such as hydrogen bonding between the amine protons and nitrogen atoms of adjacent molecules, which dictate the crystal packing. A study of a related pyridine (B92270) N-oxide derivative showed the formation of a two-dimensional network stabilized by C-H···O hydrogen bonds. nih.gov
Table 3: Key Parameters Determined from a Hypothetical X-ray Crystallography Study
| Parameter | Description |
| Chemical Formula | C8H12N2 |
| Molecular Weight | 136.20 g/mol |
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | e.g., P2₁/c, Pna2₁ |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |
| Volume (V) | ų |
| Calculated Density (Dc) | g/cm³ |
| Bond Lengths/Angles | Precise measurements for all bonds (e.g., C-C, C-N) |
| Torsion Angles | Defines the conformation of the molecule |
| Hydrogen Bonding | Details of intermolecular N-H···N or C-H···N interactions |
This table lists the data that would be obtained from a successful single-crystal X-ray diffraction experiment.
Derivatives and Analogues: Synthesis and Structure Property Relationships
Synthesis of Substituted 2-(Methylaminomethyl)aniline Derivatives
The synthesis of substituted this compound derivatives can be achieved through several strategic routes. One common approach involves the modification of aniline (B41778) precursors that already contain the desired substituents on the aromatic ring. For instance, substituted anilines can undergo reactions to introduce the methylaminomethyl side chain.
A general and efficient method for creating substituted secondary amines involves the reductive amination of aldehydes. organic-chemistry.org In a process relevant to the synthesis of these derivatives, an appropriately substituted 2-aminobenzaldehyde (B1207257) could be reacted with methylamine (B109427) in the presence of a reducing agent like sodium borohydride (B1222165) to yield the target substituted this compound.
Alternatively, synthesis can begin with a substituted aniline and proceed via N-alkylation. The alkylation of anilines can be a complex process, often leading to mixtures of secondary and tertiary amines. psu.edu However, selective mono-N-alkylation methods have been developed. For example, using ionic liquids as a solvent can promote the selective monoalkylation of anilines with alkyl halides. psu.edu Another approach is the copper-catalyzed methylation of anilines using formic acid as the C1 source and phenylsilane (B129415) as a reductant, which provides good yields under mild conditions. organic-chemistry.org
The table below summarizes synthetic approaches for preparing substituted aniline derivatives, which are foundational for synthesizing substituted 2-(methylaminomethyl)anilines.
| Synthetic Method | Reactants | Catalyst/Reagent | Key Features | Reference |
|---|---|---|---|---|
| Reductive Amination | Substituted Aldehydes/Ketones, Primary/Secondary Amines | Dibutyltin dichloride, Phenylsilane | Direct conversion of carbonyls to amines. | organic-chemistry.org |
| Copper-Promoted N-Alkylation | Anilines, Alkyl Boronic Acids | Copper catalyst | Functionalizes diverse anilines in a single step. | organic-chemistry.org |
| Transition-Metal-Free Alkylation | Amines, Alcohols | Base-catalyzed/promoted | Direct alkylation using alcohols, providing good yields. | organic-chemistry.org |
| Ionic Liquid-Mediated N-Alkylation | Anilines, Alkyl Halides | Ionic Liquid (e.g., [bmim][Tf2N]) | Improves selectivity for mono-alkylation over di-alkylation. | psu.edu |
Functionalization of the Aromatic Ring and Amine Groups
Functionalization of the distinct components of this compound—the aromatic ring, the primary aniline amine, and the secondary methylamino group—is key to tuning its properties.
Aromatic Ring Functionalization: The aromatic ring can be functionalized using standard electrophilic aromatic substitution reactions. However, the presence of two activating amino groups complicates regioselectivity. The primary amino group is a strong activating group, directing incoming electrophiles to the ortho and para positions. The methylaminomethyl group is also activating. Selective functionalization often requires protecting one or both amine groups before proceeding. General methods for the selective functionalization of aromatic rings, such as controlled halogenation or Pd-mediated cross-coupling, can be applied. organic-chemistry.org For instance, converting the primary amine to a diazonium salt allows for its replacement with a wide variety of substituents, including halogens (F, Cl, Br, I) or a cyano group, via the Sandmeyer reaction. tib.eu
Amine Group Functionalization: The primary and secondary amine groups offer numerous sites for modification. Selective functionalization is challenging but achievable. The primary aniline nitrogen is generally less nucleophilic than the secondary alkylamine nitrogen, which can sometimes be exploited for selective reactions.
N-Alkylation: Further alkylation of the secondary amine can produce tertiary amines. This is a common strategy in developing related analogues. nih.govnih.gov
Acylation: Reaction with acyl chlorides or anhydrides can form amides. This is often used as a method to protect the amine groups during other synthetic steps.
Biofunctionalization: The primary amine groups on a surface can be quantified using dyes like Orange II, which is a reliable method to determine the number of sites available for subsequent covalent attachment of other molecules. nih.gov This principle is applicable to understanding the reactive potential of the primary amine in this compound.
Investigation of Related Diamine Structures (e.g., N-alkylated, aryl-substituted analogues)
The investigation of analogues of this compound provides insight into structure-property relationships. These analogues typically involve modifications at the nitrogen atoms or the introduction of different substituents on the aromatic ring.
N-Alkylated Analogues: Replacing the methyl group on the secondary amine with larger alkyl or benzyl (B1604629) groups can significantly alter the steric and electronic properties of the molecule. The synthesis of N-alkylated anilines is a well-established field, with numerous catalytic systems available. organic-chemistry.orgpsu.edu For example, iridium and ruthenium complexes are effective catalysts for the N-alkylation of amines with alcohols. nih.gov The synthesis of N-benzyl-2,4-dimethylaniline has been achieved with good yield using such methods. nih.gov These protocols are directly applicable to the secondary amine of this compound to create a library of N-alkylated derivatives.
Aryl-Substituted Analogues: Introducing aryl groups, either on the nitrogen atoms or as additional substituents on the benzene (B151609) ring, creates another class of analogues. The synthesis of aryl-substituted aminopyridines has been accomplished through cascade reactions of 1,1-enediamines with vinamidinium salts. nih.gov While a different heterocyclic system, the principles of building complex aryl-amine structures are relevant. A study on aryl-substituted arylethylenediamines found that compounds with electron-withdrawing groups on the aryl ring showed higher affinity for sigma receptors, demonstrating the significant impact of aryl substitution. nih.gov
The table below details examples of related diamine structures and the synthetic focus for their preparation.
| Analogue Class | Structural Modification | Synthetic Focus | Observed Impact | Reference |
|---|---|---|---|---|
| N-Alkylated Diamines | Replacement of N-methyl with larger alkyl/benzyl groups | Ru- and Ir-catalyzed N-alkylation of amines with alcohols. | Alters steric bulk and electronic properties around the nitrogen center. | nih.gov |
| Aryl-Substituted Diamines | Addition of aryl groups to the aromatic ring or nitrogen atoms | Cascade reactions; cross-coupling methods. | Electron-withdrawing groups on the aryl ring can increase binding affinity in specific biological systems. | nih.govnih.gov |
| Ring-Substituted Diamines | Introduction of substituents (e.g., methyl, nitro) on the aniline ring | Copolymerization or synthesis from pre-substituted precursors. | Affects solubility, conductivity (in polymers), and overall reactivity. | rroij.com |
Influence of Substituents on Chemical Reactivity and Coordination Abilities
Substituents have a profound impact on the chemical reactivity and coordination abilities of this compound and its derivatives. These effects are primarily electronic and steric in nature.
Influence on Chemical Reactivity: The reactivity of the aniline core is highly sensitive to the electronic nature of substituents on the ring.
Electron-donating groups (like -OCH₃, -CH₃) increase the electron density on the aromatic ring and the basicity (pKa) of the amine groups. This enhances the ring's reactivity towards electrophiles and increases the nucleophilicity of the nitrogen atoms. afit.edu
Electron-withdrawing groups (like -NO₂, -CN, -Cl) decrease the electron density and the basicity of the amines. afit.edu This makes the ring less reactive towards electrophiles and can favor nucleophilic aromatic substitution under certain conditions. tib.eu
A study using quantum chemical calculations on substituted anilines established a strong correlation between the substituent's electronic effect (represented by Hammett constants) and molecular properties such as the C-N bond length, the planarity of the amino group, and the pKa. afit.edu
Influence on Coordination Abilities: In the context of forming metal complexes, this compound acts as a bidentate ligand, coordinating to a metal center through both nitrogen atoms. The stability and structure of these complexes are dictated by the substituents.
Electronic Effects: Electron-donating substituents increase the electron density on the nitrogen atoms, making them stronger Lewis bases and enhancing their ability to donate electron pairs to a metal ion. This generally leads to more stable metal complexes. Conversely, electron-withdrawing groups weaken the donor capacity of the nitrogens.
Steric Effects: The size and position of substituents can create steric hindrance around the coordination sites. Bulky groups near the nitrogen atoms can prevent the ligand from adopting the ideal geometry for coordination or may favor the formation of complexes with lower coordination numbers.
Computational studies on related salicylideneaniline (B1219908) ligands have shown that global reactivity parameters like the HOMO-LUMO energy gap and chemical hardness are significantly affected by the nature and position of substituents, which in turn dictates their reactivity and ability to coordinate with metal ions. researchgate.net
Applications in Materials Science and Industrial Chemistry
Role as a Chemical Building Block for Complex Molecules
The bifunctional nature of 2-(Methylaminomethyl)aniline, possessing both a primary and a secondary amine group attached to an aromatic core, makes it an excellent building block for the synthesis of complex heterocyclic molecules. The ortho-disposed amino groups are particularly well-suited for cyclization reactions, enabling the construction of fused ring systems. This structural motif is a key starting point for creating intricate molecular architectures that are often pursued for their biological or material properties.
The primary amine offers a reactive site for initial reactions such as acylation, alkylation, or condensation, while the secondary amine can participate in subsequent intramolecular cyclization steps. This sequential reactivity allows for a controlled, step-wise assembly of complex structures, a fundamental strategy in modern organic synthesis.
Precursor in the Synthesis of Specialty Chemicals
A significant application of this compound and its parent compound, 2-aminobenzylamine, is in the synthesis of quinazolines and their derivatives. nih.gov Quinazolines are a class of nitrogen-containing heterocyclic compounds with a wide range of industrial and pharmaceutical importance. The reaction of an o-aminobenzylamine derivative with aldehydes or other carbonyl-containing compounds is a common and efficient method for constructing the quinazoline (B50416) skeleton. researchgate.netnih.gov
Various synthetic strategies have been developed to produce these specialty chemicals. For instance, an iridium-catalyzed reaction of 2-aminoarylmethanols with amides or nitriles provides an atom-economical route to quinazolines. researchgate.net Similarly, metal-free methods have been developed, such as using o-iodoxybenzoic acid (IBX) to mediate the tandem reaction of o-aminobenzylamine and aldehydes, yielding diversely substituted quinazolines. researchgate.net These green chemistry approaches, often utilizing catalysts like molecular iodine or ceric ammonium (B1175870) nitrate, highlight the drive towards more sustainable industrial processes for producing these valuable chemicals. researchgate.net
The table below summarizes various catalytic systems used in the synthesis of quinazolines from precursors related to this compound.
| Catalyst System | Reactants | Product | Key Features |
| Ceric Ammonium Nitrate (CAN)-TBHP | 2-Aminobenzophenones, Benzylamines | 2-Phenylquinazolines | Facile and efficient method. researchgate.net |
| Molecular Iodine / O₂ | 2-Aminobenzaldehydes, Benzylamines | Quinazolines | Green, economical, transition-metal-free. researchgate.net |
| Iridium (Ir) catalyst | 2-Aminoarylmethanols, Amides/Nitriles | Quinazolines | High atom-economy, mild conditions. researchgate.net |
| o-Iodoxybenzoic acid (IBX) | o-Aminobenzylamine, Aldehydes | Substituted Quinazolines | Facile synthesis, very good yields. researchgate.net |
| Nickel (Ni) catalyst | 2-Aminobenzylamine, Benzyl (B1604629) alcohol | Quinazolines | Uses inexpensive and easy-to-prepare catalysts. researchgate.net |
This table presents data for synthetic routes involving precursors structurally similar to this compound.
Integration into Polymeric Materials (e.g., conducting polymers, specialized resins)
The incorporation of aniline (B41778) derivatives into polymer backbones is a key strategy for developing advanced materials like conducting polymers and specialized resins. Polyaniline (PANI) is one of the most studied conducting polymers due to its high conductivity, environmental stability, and ease of synthesis. mdpi.com However, PANI's practical applications are often limited by its poor solubility in common solvents, which hinders its processability. mdpi.comresearchgate.net
Copolymerization of aniline with substituted anilines, such as this compound, offers a powerful method to overcome this limitation. The substituent group on the aniline ring can disrupt the planarity and interchain interactions of the polymer, thereby increasing its solubility. researchgate.net While improving solubility, the substituent can also influence the final electrical properties of the material. For example, copolymerizing aniline with 2-methyl aniline has been shown to enhance solubility, though it may lead to a decrease in conductivity depending on the monomer ratio. mdpi.com The introduction of the methylaminomethyl group would similarly be expected to impart greater solubility and flexibility to the resulting copolymer resin.
These modified polymers can be used in a variety of applications, including:
Antistatic Coatings: To dissipate static electricity on surfaces. researchgate.net
Corrosion Protection: As a protective coating on metals.
Sensors: Where changes in conductivity upon exposure to an analyte are measured. nih.govrsc.orgnih.gov
Flexible Electronics: For use in devices that require bendable conductive components. researchgate.net
The table below illustrates how copolymerization affects the properties of polyaniline.
| Copolymer System | Monomer Ratio (Aniline : Substituted Aniline) | Effect on Solubility | Effect on Conductivity |
| Poly(aniline-co-2-methyl aniline) | Decreasing ratio | Increased solubility | Decreased conductivity mdpi.com |
| Poly(aniline-co-2-bromoaniline) | Decreasing ratio | Increased solubility | Decreased conductivity researchgate.net |
| Poly(aniline-co-aminobenzenesulphonic acid) | N/A | Can lead to self-doping, altering pH dependence of conductivity. | Property modification |
This table showcases the general principles of how substituted anilines influence the properties of polyaniline copolymers.
Application as Analytical Reagents for Chemical Detection
The reactivity and structure of this compound and related compounds make them suitable for use as analytical reagents in chemical detection and analysis.
One major application is in the development of chemical sensors. Polymers derived from substituted anilines can be used as the active material in sensors for detecting various gases. rsc.orgnih.gov For example, thin films of polyaniline derivatives have demonstrated high sensitivity to moisture and ammonia. nih.govrsc.org The principle of these sensors relies on the interaction of the analyte with the polymer film, which causes a measurable change in the material's electrical properties. The specific substituent on the aniline monomer can be tailored to enhance sensitivity and selectivity for a particular analyte. nih.gov
Another significant analytical application involves derivatization for chromatographic analysis. Primary and secondary amines, including chiral amines like this compound, can be derivatized using ortho-phthalaldehyde (OPA) in the presence of a chiral thiol. This reaction forms a highly fluorescent and readily detectable isoindolone derivative. This pre-column derivatization enables the separation and quantification of chiral amines using standard high-performance liquid chromatography (HPLC) with fluorescence or UV detection, a technique crucial for determining the enantiomeric purity of chemical samples.
| Analytical Application | Method | Principle | Target Analytes |
| Chemical Sensing | Polymer Film Sensor | Change in electrical conductivity of a polyaniline derivative film upon exposure to an analyte. | Moisture, Ammonia, HCl, H₂S rsc.org |
| Chromatographic Analysis | HPLC with Pre-column Derivatization | Reaction with ortho-phthalaldehyde (OPA) and a chiral thiol to form a detectable derivative. | Chiral Amines, Amino Acids |
This table summarizes the analytical applications of aniline derivatives and related analytical methods.
Future Research Directions and Interdisciplinary Prospects
Exploration of Sustainable Synthetic Routes
The development of environmentally benign synthetic methodologies is a paramount goal in modern chemistry. For amines, this involves moving away from traditional methods that may use harsh reagents or generate significant waste.
Current State and Future Directions: While specific green synthesis routes for 2-(Methylaminomethyl)aniline are not yet detailed in published literature, the broader field of amine synthesis offers several promising avenues for exploration. The CHEM21 Green Metrics Toolkit provides a framework for evaluating the environmental impact of chemical processes, a crucial step in developing sustainable methods. rsc.org Research into the synthesis of other aniline (B41778) derivatives has highlighted the potential of biocatalysis. For instance, a recently developed enzymatic platform based on the directed evolution of a flavin-dependent enzyme has shown success in the oxidative amination of cyclohexanones to produce a variety of substituted anilines. nih.gov This approach, which can yield up to 91% GC conversion for various anilines, presents a compelling strategy for the sustainable production of this compound. nih.gov
Future research should focus on adapting such biocatalytic systems or other green chemistry principles, such as the use of renewable resources, to the synthesis of this compound. rsc.orgacs.org This could involve designing specific enzymes or exploring catalytic systems that operate in greener solvents with high atom economy.
Design of Advanced Ligand Systems for Novel Catalysis
Aniline derivatives are pivotal in the design of ligands for transition metal catalysis due to their N-donor capabilities. The specific structure of this compound, featuring both a primary and a secondary amine, suggests its potential as a bidentate or polydentate ligand.
Potential Applications: Although catalytic applications of this compound complexes are not yet documented, related structures have shown significant promise. For example, a palladium(II) complex with 2-(methylthio)aniline, a bidentate (S,N) ligand, has been demonstrated as an efficient and stable catalyst for Suzuki-Miyaura cross-coupling reactions in water. bldpharm.com This highlights the potential for aniline-based ligands to facilitate important carbon-carbon bond-forming reactions under environmentally friendly conditions. bldpharm.com
Future research should involve the synthesis and characterization of metal complexes of this compound. Investigations into their catalytic activity in various organic transformations, such as cross-coupling reactions, hydrogenations, and oxidations, could unveil novel and efficient catalytic systems. The steric and electronic properties of the ligand can be fine-tuned by modifying the aniline ring or the methylamino group to optimize catalytic performance.
Integration with Flow Chemistry and Automation Technologies
The transition from batch to continuous flow processing is revolutionizing chemical synthesis, offering enhanced safety, scalability, and efficiency. beilstein-journals.orgmdpi.com Automated synthesis platforms, often integrated with flow chemistry, further accelerate the discovery and optimization of new reactions and molecules. sigmaaldrich.comchemspeed.com
Opportunities for this compound: While the synthesis of this compound has not yet been reported using flow chemistry, the technology is well-suited for amine synthesis and the production of their derivatives. Flow chemistry enables precise control over reaction parameters, which is crucial for optimizing yield and minimizing byproducts. mdpi.com Furthermore, hazardous intermediates that might be generated during the synthesis of anilines can be handled more safely in a continuous flow setup. beilstein-journals.org
Future work should focus on developing a continuous flow process for the synthesis of this compound. This could be integrated with automated platforms for high-throughput screening of reaction conditions and for the synthesis of a library of its derivatives. nih.govyoutube.com Such an approach would not only make the synthesis more efficient and safer but also facilitate the rapid exploration of its potential applications. noelresearchgroup.comrsc.org
Theoretical Prediction and Experimental Validation of New Reactivity
Computational chemistry provides powerful tools for predicting the reactivity and properties of molecules, guiding experimental work and accelerating discovery.
Prospective Studies: Specific theoretical studies on this compound are currently unavailable. However, computational methods are widely used to study the structural, electronic, and reactive properties of aniline derivatives. acs.org Such studies can elucidate reaction mechanisms, predict the stability of intermediates, and guide the design of new catalysts and materials.
Future research should employ quantum chemical calculations to investigate the conformational landscape of this compound, its electronic structure, and its potential coordination modes with various metal centers. These theoretical predictions can then be validated through experimental studies, such as spectroscopic analysis and X-ray crystallography of its derivatives and metal complexes. This synergistic approach between theory and experiment is crucial for unlocking the full potential of this molecule.
Expansion into Emerging Fields of Chemical Engineering and Materials Innovation
Aniline and its derivatives are fundamental building blocks for a wide range of materials, including polymers and functional organic molecules. noelresearchgroup.com The unique structure of this compound suggests its potential as a monomer or cross-linking agent in the synthesis of novel polymers.
Future Prospects in Materials Science: The presence of two reactive amine groups in this compound makes it a candidate for the synthesis of polyamides, polyimides, and other polymers with potentially interesting properties. Copolymers of aniline with other monomers, such as 2-methylaniline, have been synthesized and characterized, demonstrating the versatility of aniline derivatives in creating materials with tailored electrical and optical properties. beilstein-journals.orgrsc.org
Future research should explore the polymerization of this compound and its incorporation into copolymers. The resulting materials could exhibit unique properties due to the specific substitution pattern of the monomer, finding applications in areas such as conductive polymers, membranes for separation processes, or as precursors for carbon materials. The exploration of its use in the synthesis of metal-organic frameworks (MOFs) or other advanced materials is also a promising direction.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
